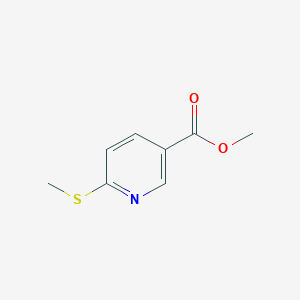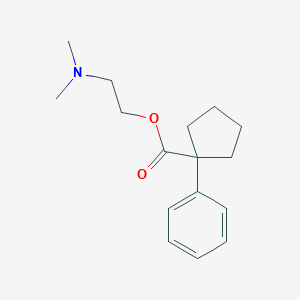
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester, also known as CPDD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. CPDD is a synthetic compound that is structurally related to the natural neurotransmitter dopamine, which plays a crucial role in the regulation of mood, motivation, and reward.
Mécanisme D'action
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester acts as a partial agonist at the dopamine D3 receptor, meaning that it activates the receptor to a lesser extent than the natural neurotransmitter dopamine. This results in a moderate increase in dopamine signaling, which can have a range of effects depending on the specific brain region and receptor subtype involved. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to increase locomotor activity and induce conditioned place preference in animal models, indicating its potential as a reward-seeking behavior.
Effets Biochimiques Et Physiologiques
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to have a range of biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake in the brain. This results in a net increase in dopamine signaling, which can have a range of effects on behavior and cognition. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has also been shown to modulate other neurotransmitter systems, including the glutamate and GABA systems, which are involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling compared to other compounds that bind to multiple dopamine receptor subtypes. However, Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has some limitations, including its relatively short half-life and its potential for off-target effects at higher doses.
Orientations Futures
There are several promising directions for future research on Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester, including its potential as a therapeutic agent for neurological disorders such as addiction and depression. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester may also have applications in the development of novel drugs that target the dopamine system with greater specificity and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester on behavior and cognition, as well as its potential interactions with other neurotransmitter systems.
Méthodes De Synthèse
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester can be synthesized using several methods, including the reaction of cyclopentanecarboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of cyclopentanecarboxylic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been extensively studied for its potential applications in neuroscience research, particularly in the study of dopamine receptors and their role in addiction and other neurological disorders. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to selectively bind to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester a valuable tool for studying the role of dopamine receptors in addiction and other disorders.
Propriétés
Numéro CAS |
4339-96-2 |
|---|---|
Nom du produit |
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester |
Formule moléculaire |
C16H23NO2 |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-17(2)12-13-19-15(18)16(10-6-7-11-16)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3 |
Clé InChI |
VZAZOXVEMAUMLH-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
SMILES canonique |
CN(C)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Autres numéros CAS |
4339-96-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



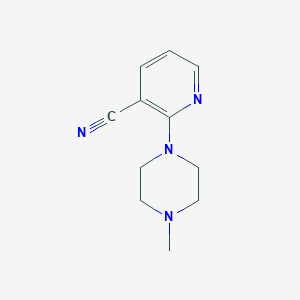
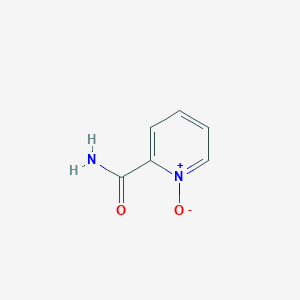
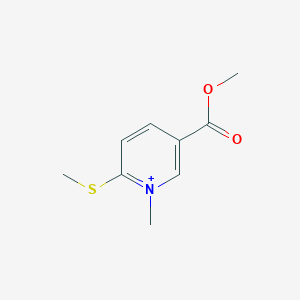

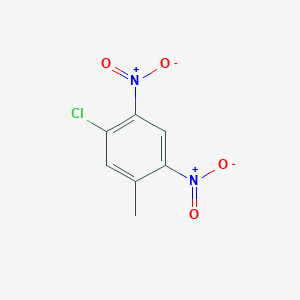
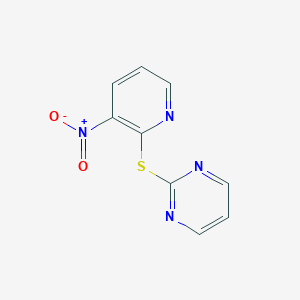

![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
